molecular formula C9H20N2O B2740791 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol CAS No. 499975-59-6

1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B2740791
CAS No.: 499975-59-6
M. Wt: 172.272
InChI Key: KPCLAQXYYFURIR-UHFFFAOYSA-N
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Description

1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol (CAS 499975-59-6) is a tertiary amine with the molecular formula C₉H₂₀N₂O . Its structure features a 2-propanol backbone substituted with an amino group at position 1 and a 3-methylpiperidin-1-yl group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of pyrimidine-carboxamide derivatives (e.g., in European Patent EP 4 219 465 A2) .

Properties

IUPAC Name

1-amino-3-(3-methylpiperidin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-3-2-4-11(6-8)7-9(12)5-10/h8-9,12H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCLAQXYYFURIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 3-methylpiperidine with an appropriate amino alcohol precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Classification and Key Analogues

The compound belongs to a broader class of 1-amino-3-substituted-propan-2-ol derivatives. Below is a comparative analysis grouped by substituent type:

Piperidine Derivatives

Compounds with piperidine or modified piperidine substituents share structural similarities and synthetic utility.

Compound Name CAS No. Molecular Formula MW (g/mol) Key Features Applications/Activity
1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol 499975-59-6 C₉H₂₀N₂O 172.27 3-Methylpiperidine substituent; tertiary amine Intermediate in pyrimidine-carboxamide synthesis
(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol Not provided C₁₄H₂₀N₂O 244.33 Chiral center; dihydroisoquinoline substituent Precursor for antiviral agents (e.g., RSV fusion inhibitors)
1-(Methylamino)-3-piperidin-1-ylpropan-2-ol 1784054-57-4 C₉H₂₀N₂O 172.27 Methylamino group; unmodified piperidine Limited data; potential β-blocker analog

Key Differences :

  • The dihydroisoquinoline analog (C₁₄H₂₀N₂O) exhibits chirality, which is critical for enantioselective biological activity .
Phenoxy and Aromatic Substituted Derivatives

These compounds feature aromatic or phenoxy groups, influencing solubility and target interactions.

Compound Name CAS No. Molecular Formula MW (g/mol) Key Features Applications/Activity
1-Amino-3-(3-methylphenoxy)propan-2-ol 4698-88-8 C₁₀H₁₅NO₂ 181.23 3-Methylphenoxy group; oily consistency Unknown; structural similarity to β-blockers (e.g., nadolol)
1-Amino-3-(4-bromophenoxy)propan-2-ol Not provided C₉H₁₁BrNO₂ 258.10 Bromine substituent; polarizable halogen No activity data; halogen may enhance lipophilicity
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol 1052527-93-1 C₁₁H₁₇NO₂ 207.26 Bulky dimethylphenoxy group Intermediate in adrenoceptor ligand synthesis

Key Differences :

  • 3-Methylphenoxy substitution reduces polarity compared to piperidine derivatives, impacting membrane permeability .
Other Aminopropanol Derivatives

Analogues with varied amine substituents highlight the versatility of the 1-amino-2-propanol scaffold.

Compound Name CAS No. Molecular Formula MW (g/mol) Key Features Applications/Activity
1-Amino-3-(dimethylamino)propan-2-ol 50411-39-7 C₅H₁₄N₂O 118.18 Dimethylamino group; compact structure Unknown; potential precursor for surfactants or chelators
1-Chloro-3-(piperidin-1-yl)propan-2-ol Not provided C₈H₁₆ClNO 193.67 Chloro substituent; reactive intermediate β-Adrenoceptor blocking agent (e.g., nadolol analogs)
1-Amino-3-(1H-pyrazol-1-yl)propan-2-ol 1052554-80-9 C₆H₁₁N₃O 141.17 Pyrazole ring; heterocyclic substituent No data; pyrazole may confer kinase inhibitory activity

Key Differences :

  • Chloro derivatives (e.g., 1-chloro-3-piperidinylpropan-2-ol) serve as electrophilic intermediates in β-blocker synthesis .
  • Pyrazole-substituted analogs introduce nitrogen-rich heterocycles, which are common in kinase inhibitors .
Pharmacologically Active Analogues
Compound Name CAS No. Molecular Formula MW (g/mol) Activity Reference
1-Amino-3-[[2-(4-phenylpiperidyl)-4-quinolyl]amino]propan-2-ol Not provided C₂₄H₂₉N₅O 403.52 Anti-RSV activity (EC₅₀ = 0.759 mM) Potent RSV fusion inhibitor; identified via virtual screening
Nadolol 42200-33-9 C₁₇H₂₅NO₄ 309.39 β-Adrenoceptor blocker Clinically used for hypertension; structural analog of aminopropanol derivatives

Key Insights :

  • The quinolylamino-propanol derivative demonstrates the impact of aromatic stacking interactions on antiviral activity .
  • Nadolol exemplifies the therapeutic relevance of the 1-amino-2-propanol scaffold in cardiovascular drugs .

Biological Activity

1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol (often referred to as AMPP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

AMPP possesses a unique structural configuration characterized by an amino group, a hydroxyl group, and a piperidine ring. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of approximately 170.25 g/mol. The presence of these functional groups facilitates various interactions with biological targets, including hydrogen bonding and hydrophobic interactions.

Biological Activities

Research indicates that AMPP exhibits a range of biological activities:

1. Sodium Channel Blockade

  • AMPP has been identified as a potential sodium channel blocker. This activity is particularly relevant for conditions such as ischemic stroke, where modulation of neuronal excitability is crucial.

2. Antimicrobial Properties

  • Similar compounds have shown antibacterial and antitubercular activities, suggesting that AMPP may also possess antimicrobial effects. Preliminary studies indicate its potential against certain bacterial strains.

3. Neuroprotective Effects

  • The compound's ability to modulate sodium channels may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

The mechanism of action of AMPP involves its interaction with specific receptors and enzymes. The amino and hydroxyl groups facilitate the formation of hydrogen bonds with target biomolecules, potentially influencing their activity. Additionally, the piperidine ring may engage in hydrophobic interactions that further modulate biological pathways.

Case Studies

  • Neuroprotective Study : A study exploring the neuroprotective effects of AMPP on neuronal cell lines demonstrated that the compound significantly reduced cell death induced by excitotoxicity. The mechanism was linked to its sodium channel blocking activity, which helped maintain cellular ion homeostasis.
  • Antimicrobial Activity : In vitro tests conducted on various bacterial strains revealed that AMPP exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Data Tables

Biological Activity Mechanism Reference
Sodium Channel BlockadeModulation of neuronal excitability
Antimicrobial PropertiesInterference with bacterial cell wall synthesis
Neuroprotective EffectsReduction of excitotoxicity-induced cell death

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